4-Aminophenol-13C6

Overview

Description

4-Aminophenol-¹³C₆ (CAS: 1246820-76-7) is a stable isotope-labeled derivative of 4-aminophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 (¹³C) isotopes. Its molecular formula is ¹³C₆H₇NO, with a molecular weight of 115.08 g/mol, and it has a purity of >95% (HPLC) . This compound serves as a critical analytical standard in pharmacokinetic and metabolic studies, particularly as a nephrotoxic metabolite of acetaminophen (paracetamol) and amphetamines . Additionally, it is used as an N-formylating agent in solvent- and catalyst-free reactions at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenol-13C6 typically involves the reduction of 4-nitrophenol-13C6. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The reaction conditions generally include a solvent like ethanol or water and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenol-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding aniline derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Aminophenol-13C6 is extensively used in various fields of scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of advanced materials and environmental testing

Mechanism of Action

The mechanism of action of 4-Aminophenol-13C6 is primarily related to its role as a tracer. In biological systems, it helps in identifying and quantifying metabolic pathways by replacing the natural carbon atoms with carbon-13 isotopes. This isotopic labeling allows for precise tracking using mass spectrometry and nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar ¹³C-Labeled Compounds

Structural and Isotopic Features

The following table summarizes key structural and isotopic differences among 4-Aminophenol-¹³C₆ and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Labeling Position | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Aminophenol-¹³C₆ | ¹³C₆H₇NO | 115.08 | 1246820-76-7 | Benzene ring (all six carbons) | -NH₂, -OH |

| 4-Aminobenzoic acid-¹³C₆ | ¹³C₆C₆H₇NO₂ | 143.09 | 161406-19-5 | Benzene ring (all six carbons) | -NH₂, -COOH |

| 4-ANPP-¹³C₆ (Despropionyl fentanyl-¹³C₆) | ¹³C₆H₂₀N₂ | 184.28 (estimated) | 2748319-07-3 | Benzene ring (six carbons) | -NH-, piperidine ring |

| L-Tyrosine-¹³C₆ (L-4-Hydroxyphenyl-¹³C₆-alanine) | ¹³C₆C₃H₁₁NO₃ | 187.24 | 201595-63-3 | Benzene ring (all six carbons) | -OH, -NH₂, -COOH (amino acid backbone) |

Physicochemical Properties and Handling

| Compound | Purity | Storage Conditions | Solubility Profile |

|---|---|---|---|

| 4-Aminophenol-¹³C₆ | >95% (HPLC) | +4°C | Soluble in polar solvents |

| 4-Aminobenzoic acid-¹³C₆ | Not specified | Room temperature | Soluble in DMSO, water, ethanol |

| 4-ANPP-¹³C₆ | Certified | Not specified | Provided as 10 mM solution in methanol |

| L-Tyrosine-¹³C₆ | Not specified | Not specified | Likely similar to unlabeled tyrosine (aqueous solutions) |

Isotopic Purity and Analytical Advantages

- 4-Aminophenol-¹³C₆: High isotopic enrichment ensures minimal interference from natural abundance isotopes, improving signal-to-noise ratios in MS detection .

- L-Tyrosine-¹³C₆: Ring-specific labeling allows targeted analysis of aromatic amino acid metabolism without affecting the alanine backbone .

- 4-ANPP-¹³C₆ : Certified isotopic purity guarantees compliance with forensic and regulatory standards .

Key Differentiators

Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups in 4-Aminophenol-¹³C₆ make it ideal for studying redox and conjugation reactions. In contrast, the carboxylic acid (-COOH) in PABA-¹³C₆ facilitates its use in pH-dependent metabolic processes .

Complexity of Structure: 4-ANPP-¹³C₆’s piperidine ring and anilino group distinguish it as a specialized standard for opioid precursor analysis, unlike simpler phenolic analogs .

Biological Relevance: L-Tyrosine-¹³C₆’s amino acid structure integrates into protein synthesis pathways, unlike non-proteinogenic compounds like 4-Aminophenol-¹³C₆ .

Biological Activity

4-Aminophenol-13C6 is a stable isotope-labeled derivative of 4-aminophenol, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature. Its biological activity has been studied extensively, revealing various interactions with biological systems, including antimicrobial properties, antidiabetic effects, and potential toxicity.

This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes. It is involved in several metabolic pathways and has been shown to exhibit analgesic and antipyretic effects as a key metabolite in the metabolism of paracetamol. The compound's mechanism of action includes:

- Enzyme Interactions : It interacts with enzymes involved in metabolic processes, which can alter metabolic flux.

- Cell Signaling : Influences gene expression and cellular metabolism through binding interactions with proteins.

- DNA Interaction : Studies indicate that 4-aminophenol derivatives can bind to DNA, suggesting potential anticancer properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. In a study evaluating its effects on various bacterial strains, the compound showed significant inhibition against:

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 93.2 |

| Micrococcus luteus (ATCC 4698) | 85.0 |

| Staphylococcus epidermidis (ATCC 12228) | 80.5 |

| Bacillus subtilis (ATCC 6633) | 75.0 |

| Bordetella bronchiseptica (ATCC 4617) | 78.0 |

The compound demonstrated a concentration-dependent manner of inhibition against these strains, highlighting its potential as an antimicrobial agent .

Antidiabetic Activity

This compound has also been evaluated for its antidiabetic properties. The compound showed significant inhibitory activity against enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

These findings suggest that the compound may be beneficial in managing diabetes by inhibiting carbohydrate digestion .

Toxicity Studies

While the biological activity of this compound shows promise, toxicity studies reveal potential risks associated with its use. The compound has been shown to induce cytotoxicity in renal epithelial cells through mechanisms involving organic cation transport systems:

- Cell Viability Loss : A dose-dependent loss of cell viability was observed in rat kidney cortical cells exposed to various concentrations of the compound.

- Protective Measures : Co-incubation with inhibitors such as tetraethylammonium bromide significantly reduced cell death, indicating the role of transport systems in mediating toxicity .

Case Studies

- Microbial Degradation : A study identified a Pseudomonas strain capable of degrading 4-Aminophenol as a sole carbon source, emphasizing its environmental impact and potential for bioremediation .

- Pharmacokinetics : Research into the pharmacokinetics of unlabelled 4-aminophenol suggests that it undergoes extensive metabolism, primarily in the liver and kidneys, leading to various metabolites that may have differing biological activities .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the isotopic purity of 4-Aminophenol-13C6?

Isotopic purity is critical for traceability in metabolic or environmental studies. High-Resolution Mass Spectrometry (HRMS) is the gold standard for quantifying 13C enrichment by analyzing mass shifts in molecular ions (e.g., m/z shifts corresponding to 13C6 labeling). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can validate isotopic incorporation by distinguishing labeled carbons from natural-abundance 13C signals. For quantification, isotope ratio mass spectrometry (IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is advised .

Q. How should this compound be stored to ensure stability for long-term research use?

Storage at -20°C in airtight, light-protected containers is recommended to prevent degradation. Stability should be assessed periodically using accelerated degradation studies (e.g., elevated temperature or humidity conditions) followed by LC-MS analysis to monitor decomposition products like free radicals or oxidation derivatives. Documentation of batch-specific stability data is essential for reproducibility .

Q. What protocols are used to synthesize this compound with high isotopic fidelity?

Synthesis typically involves 13C6-labeled precursors (e.g., benzene-13C6) subjected to nitration, reduction, and hydrolysis. Key steps include:

- Nitration : Controlled reaction conditions to avoid isotopic scrambling.

- Catalytic Reduction : Use of palladium or platinum catalysts to reduce nitro intermediates without side reactions.

- Purification : Column chromatography or recrystallization to isolate the target compound, followed by HRMS validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound as an internal standard in complex matrices?

Contradictions often arise from matrix effects (e.g., ion suppression in LC-MS) or isotopic exchange. Mitigation strategies include:

- Matrix-Matched Calibration : Prepare standards in the same biological/environmental matrix to account for interference.

- Spike-and-Recovery Experiments : Validate extraction efficiency and isotopic integrity under varying pH/temperature conditions.

- Cross-Validation : Compare results across multiple techniques (e.g., HRMS vs. IRMS) to identify systematic errors .

Q. What experimental design considerations are critical for tracing this compound in metabolic flux studies?

- Dosing Strategy : Use pulse-chase experiments with isotopically labeled compound to track metabolic incorporation over time.

- Sampling Intervals : Optimize time points based on the compound’s half-life and metabolic pathway kinetics.

- Control Groups : Include unlabeled 4-aminophenol to distinguish natural 13C background from experimental signals .

Q. How can researchers validate the absence of isotopic cross-contamination in multi-labeling studies involving this compound?

Implement triple-quadrupole MS/MS with selective reaction monitoring (SRM) to isolate 13C6-specific transitions. Additionally, use isotopic pattern deconvolution algorithms (e.g., XCMS or MZmine) to differentiate overlapping isotopic clusters in complex samples .

Q. What statistical methods are appropriate for analyzing low-abundance 13C signals in environmental fate studies?

Bayesian regression models or limit-of-detection (LOD) adjustments (e.g., Hubaux-Vos method) are recommended to handle near-threshold data. For longitudinal studies, mixed-effects models account for temporal variability and censored data (e.g., values below detection limits) .

Q. Cross-Disciplinary Applications

Q. How does this compound facilitate mechanistic studies in photodegradation or advanced oxidation processes (AOPs)?

Labeled compounds enable precise tracking of degradation pathways via 13C-labeled intermediates. For example, in UV/H2O2 systems, LC-HRMS can identify hydroxylation products and quantify mineralization rates (e.g., 13CO2 evolution) while distinguishing between abiotic and biotic degradation .

Q. What are the challenges in adapting this compound for use in pharmacokinetic (PK) studies with low-dose administration?

Sensitivity limitations require microdosing protocols (<100 μg) with accelerator MS (AMS) for ultra-trace detection. Ensure compliance with bioanalytical validation guidelines (e.g., FDA/EMA) for accuracy, precision, and matrix effects .

Q. Validation and Reproducibility

Q. What quality control measures are essential for inter-laboratory reproducibility of this compound-based assays?

- Reference Materials : Use certified 13C6-labeled internal standards (e.g., CRM 4-ANPP-13C6) with documented purity and stability.

- Blinded Replicates : Include blinded QC samples in batch analyses to assess inter-operator variability.

- Data Transparency : Share raw MS/MS spectra and calibration curves via open-access repositories to enable independent verification .

Properties

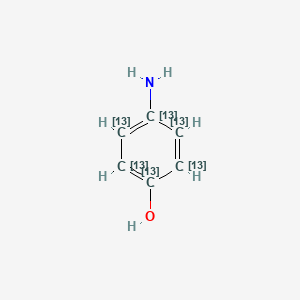

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.082 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.